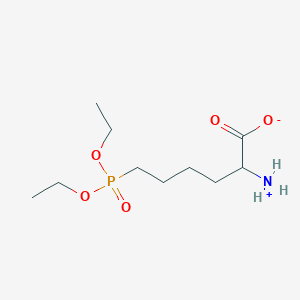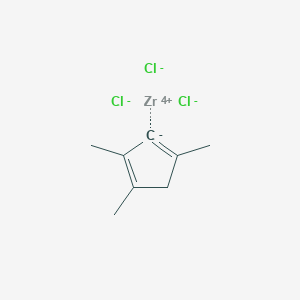
1,2,4-Trimethylcyclopentadienyl zirconium trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethylcyclopentadienyl zirconium trichloride, or Cp2ZrCl3, is an organometallic compound of zirconium and a cyclopentadienyl ligand, widely used as a catalyst in organic synthesis. It is a colorless liquid with a boiling point of 140 °C and a melting point of -21 °C, and is soluble in many organic solvents. Cp2ZrCl3 has been used in a variety of reactions, including hydroformylation, olefin metathesis, and alkene isomerization. It is also used in the synthesis of polymers, pharmaceuticals, and other compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 1,2,4-Trimethylcyclopentadienyl zirconium trichloride can be achieved through a Grignard reaction followed by a metathesis reaction.
Starting Materials
1,2,4-Trimethylcyclopentadiene, Magnesium, Ethyl ether, Zirconium tetrachloride, Toluene
Reaction
Step 1: Preparation of 1,2,4-Trimethylcyclopentadienyl magnesium bromide by reacting 1,2,4-Trimethylcyclopentadiene with magnesium in ethyl ether., Step 2: Preparation of 1,2,4-Trimethylcyclopentadienyl zirconium dichloride by reacting 1,2,4-Trimethylcyclopentadienyl magnesium bromide with zirconium tetrachloride in toluene., Step 3: Preparation of 1,2,4-Trimethylcyclopentadienyl zirconium trichloride by reacting 1,2,4-Trimethylcyclopentadienyl zirconium dichloride with 1,2,4-Trimethylcyclopentadiene in toluene through a metathesis reaction.
Mécanisme D'action
Cp2ZrCl3 acts as a Lewis acid, forming a coordinative bond with an electron-rich substrate, such as an alkene or an alkyne. This initiates a reaction, such as an addition or a substitution, between the substrate and the Lewis acid. The reaction is then completed by a base, such as a tert-butoxide.
Effets Biochimiques Et Physiologiques
Cp2ZrCl3 is not known to have any biochemical or physiological effects. It is not toxic, and is not known to be an irritant or a carcinogen. It is not known to be absorbed through the skin or to be a skin sensitizer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Cp2ZrCl3 in laboratory experiments is its high activity and selectivity in many reactions. It is also relatively inexpensive and easy to handle. However, it is sensitive to air and moisture, and must be stored in a dry environment. Additionally, the reaction conditions must be carefully controlled in order to obtain optimal results.
Orientations Futures
There are a number of possible future directions for research involving Cp2ZrCl3. These include the development of new catalysts based on the compound, the use of the compound in new reactions, and the investigation of its activity and selectivity in different reactions. Additionally, research into the mechanism of action and the development of more efficient methods of synthesis could lead to further applications for the compound. Finally, research into the environmental impact of the compound could lead to the development of more sustainable methods of production and use.
Applications De Recherche Scientifique
Cp2ZrCl3 has been widely used in scientific research, particularly in the area of organic synthesis. It has been used in a variety of reactions, including hydroformylation, olefin metathesis, and alkene isomerization. It is also used in the synthesis of polymers, pharmaceuticals, and other compounds. Additionally, Cp2ZrCl3 has been used as a catalyst in the production of biodiesel and in the conversion of biomass into fuel.
Propriétés
IUPAC Name |
1,2,4-trimethylcyclopenta-1,3-diene;zirconium(4+);trichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11.3ClH.Zr/c1-6-4-7(2)8(3)5-6;;;;/h4H2,1-3H3;3*1H;/q-1;;;;+4/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEYJKFHXSKOFF-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=C(C1)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trimethylcyclopentadienyl zirconium trichloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


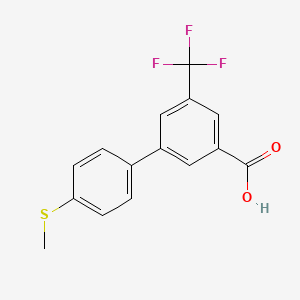
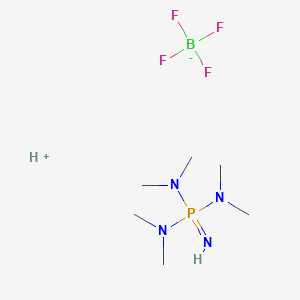
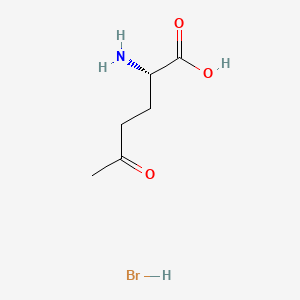
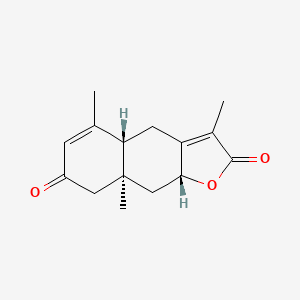
![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)
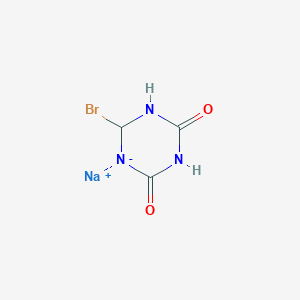
![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)](/img/structure/B1142890.png)
![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)
